5-Oxo Atorvastatin

Description

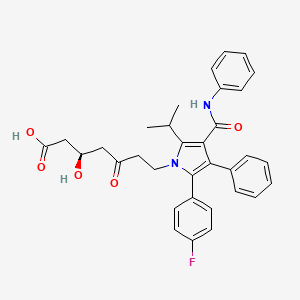

Structure

3D Structure

Properties

IUPAC Name |

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWOZSQQGYAAGY-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-82-6 | |

| Record name | 5-Oxo Atorvastatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Pathways

Strategies for Atorvastatin (B1662188) Core Structure Synthesis

The assembly of the polysubstituted pyrrole (B145914) core of Atorvastatin is a critical aspect of its total synthesis. Various methodologies have been developed to achieve this, with the Paal-Knorr condensation being a cornerstone of industrial production.

Table 1: Catalysts in Paal-Knorr Synthesis for Atorvastatin Intermediates

| Catalyst System | Purpose | Reference |

|---|---|---|

| Pivalic Acid | Standard acid catalyst for the condensation. | researchgate.net |

| Organic Acid + Amine | Reported to dramatically shorten reaction time and improve yield. | google.com |

To enhance synthetic efficiency, multicomponent reactions (MCRs) have been explored as alternatives to more linear synthetic routes like the traditional Paal-Knorr approach. nih.govscribd.com MCRs offer the advantage of combining three or more reactants in a single step to rapidly build molecular complexity, which can significantly shorten the total number of synthetic steps. nih.govscribd.com For Atorvastatin, approaches such as the Ugi four-component reaction (U-4C) have been used to synthesize key precursors. acs.orgnih.gov Another example is the Hantzsch-type reaction, which has been adapted for the mechanochemical synthesis of Atorvastatin lactone, a direct precursor to the final active pharmaceutical ingredient. researchgate.net These methods represent more convergent and potentially more efficient strategies for accessing the core structure of Atorvastatin and its derivatives. acs.org

Table 2: Comparison of Synthetic Routes to Atorvastatin

| Synthetic Route | Typical Number of Steps | Key Reaction Type | Reference |

|---|---|---|---|

| Paal-Knorr Route | 6 or more | Cyclocondensation | acs.orgnih.gov |

| MCR-based (Ugi) Route | 4 | Multicomponent Condensation | nih.gov |

| Hantzsch Pyrrole Synthesis | 5 | Multicomponent Condensation | nih.gov |

The chiral (3R,5R)-dihydroxyheptanoic acid side chain is essential for the pharmacological activity of Atorvastatin. nih.gov Achieving the correct stereochemistry is a significant synthetic challenge. Chemoenzymatic methods are highly effective for this purpose, utilizing enzymes to catalyze key stereoselective transformations. researchgate.netgoogle.com One of the most prominent strategies involves the use of 2-deoxyribose-5-phosphate aldolase (DERA) to catalyze a tandem aldol reaction, which can install the two required stereocenters in a single step with high enantiomeric and diastereomeric excess. nih.govcsic.es Other enzymes, such as ketoreductases and halohydrin dehydrogenases, are also employed for the regio- and enantioselective reduction of diketone or keto-ester precursors to furnish the desired chiral diol moiety. nih.govresearchgate.net These biocatalytic approaches are often favored for their high selectivity and ability to operate under mild conditions. csic.es

Hypothetical and Reported Formation Pathways of 5-Oxo Atorvastatin

This compound is identified as an impurity related to Atorvastatin. opulentpharma.comsimsonpharma.comelitesynthlaboratories.com Its formation is generally attributed to the oxidation of the parent molecule, a process that can occur during synthesis, purification, or storage if conditions are not adequately controlled.

The presence of this compound as an impurity suggests that it can arise during the manufacturing process of Atorvastatin. researchgate.net While not a direct intermediate in the intended synthetic pathway, its formation can be attributed to side reactions, particularly the oxidation of the 5-hydroxy group on the heptanoic acid side chain. Forced degradation studies on Atorvastatin have shown that the drug substance is susceptible to degradation under oxidative stress conditions, such as exposure to hydrogen peroxide. nih.gov The oxidation of solid Atorvastatin calcium has also been observed when stored at elevated temperatures in an oxygen-rich atmosphere, leading to the formation of various oxidative degradation products. google.comgoogle.com Such conditions could potentially be encountered during certain stages of chemical synthesis, workup, or drying, leading to the generation of this compound as a process-related impurity.

The chemical structure of this compound, also known as (3R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid, indicates that the secondary alcohol at the C5 position of the side chain has been oxidized to a ketone. fda.govsynthinkchemicals.com

The mechanism for this transformation involves the removal of two hydrogen atoms from the C5-hydroxyl group. This oxidation can be facilitated by various oxidizing agents that may be present as trace impurities in reagents or solvents, or by exposure to atmospheric oxygen, especially in the presence of heat, light, or metal catalysts. nih.gov The secondary alcohol functionality is generally susceptible to oxidation to form a ketone. While extensive research has focused on the oxidative degradation of the pyrrole ring of Atorvastatin, the formation of the 5-oxo derivative specifically points to a transformation on the side chain. nih.govresearchgate.net The reaction is a straightforward oxidation of a secondary alcohol, a common transformation in organic chemistry.

Exploration of Potential Enzymatic Oxidation for this compound Generation (theoretical, given limited direct evidence in search results)

This compound is recognized as an impurity and a degradation product of Atorvastatin. opulentpharma.comnih.gov While its formation via chemical synthesis and forced degradation is established, the specific enzymatic pathways leading to its generation in vivo are not extensively documented. However, a theoretical exploration of its formation can be proposed based on the known metabolic processes of its parent compound, Atorvastatin.

Atorvastatin undergoes extensive metabolism, primarily in the liver and intestine, mediated by the cytochrome P450 enzyme system. drugbank.comwikipedia.org The most crucial enzyme in this process is Cytochrome P450 3A4 (CYP3A4), which is responsible for oxidizing Atorvastatin into its primary active metabolites: ortho- and parahydroxylated derivatives. nih.govclinpgx.orgencyclopedia.pub These hydroxylated metabolites account for approximately 70% of the systemic HMG-CoA reductase inhibitory activity. wikipedia.org The metabolic pathway also involves various beta-oxidation products. drugbank.comnih.gov

Given that CYP3A4 is a versatile enzyme that oxidizes a wide array of small foreign organic molecules (xenobiotics), it is theoretically plausible that it could be involved in the generation of this compound. wikipedia.org This theoretical pathway would involve the oxidation of the secondary alcohol group at the 5-position of Atorvastatin's 3,5-dihydroxyheptanoic acid side chain. This reaction would convert the hydroxyl group (-OH) into a ketone group (=O), resulting in the formation of this compound.

While direct enzymatic evidence is limited, the formation of oxidative degradation products of Atorvastatin is well-documented under stress conditions, such as exposure to oxidizing agents or strong acids. nih.govmdpi.comgoogle.com Studies simulating air oxidation have been used to generate and isolate such products for characterization. nih.gov The existence of these non-enzymatic oxidative pathways supports the chemical feasibility of forming a ketone at the 5-position. It is possible that minor enzymatic pathways, potentially involving CYP3A4 or other oxidoreductase enzymes, could facilitate a similar transformation in vivo, albeit likely to a much lesser extent than the primary hydroxylation pathways.

The following table summarizes the key enzymes involved in the established metabolic pathways of Atorvastatin, which provides a foundation for theorizing about the formation of its minor oxidized derivatives.

| Enzyme | Family | Primary Role in Atorvastatin Metabolism |

| CYP3A4 | Cytochrome P450 | Major enzyme for the oxidation of Atorvastatin to active ortho- and parahydroxylated metabolites. drugbank.comwikipedia.orgnih.gov |

| UGT1A1 / UGT1A3 | UDP-glucuronosyltransferase | Involved in the glucuronidation of Atorvastatin and its metabolites, which can lead to the formation of lactone forms. drugbank.comclinpgx.orgencyclopedia.pub |

This information frames the theoretical basis for potential enzymatic generation of this compound, a conversion from a secondary alcohol to a ketone on the heptanoic acid chain, likely as a minor metabolic branch of the main oxidative processes governed by CYP3A4.

Advanced Analytical Methodologies for 5 Oxo Atorvastatin

Role of 5-Oxo Atorvastatin (B1662188) as a Reference Standard in Pharmaceutical Analysis

Reference standards are highly purified compounds used as benchmarks in pharmaceutical quality control. synthinkchemicals.com They are crucial for the identification, quantification, and purity assessment of drug substances and products. synthinkchemicals.compharmiweb.com In the context of atorvastatin, 5-Oxo Atorvastatin serves as a critical reference standard.

The primary functions of this compound as a reference standard include:

Method Validation: It is used to validate analytical methods, ensuring they are accurate, precise, and reliable for detecting and quantifying this specific impurity. knorspharma.compharmamirror.com

Impurity Identification and Quantification: By comparing the analytical response of a test sample to that of the this compound reference standard, analysts can accurately identify and quantify its presence in batches of atorvastatin. pharmiweb.compharmaffiliates.com

Quality Control: It provides a basis for quality control, helping to ensure that the levels of this compound in the final drug product remain within acceptable, safe limits defined by regulatory bodies. pharmiweb.comknorspharma.compharmamirror.com

The use of well-characterized impurity standards like this compound is mandated by regulatory agencies to ensure the quality and safety of pharmaceutical products. knorspharma.compharmamirror.com

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are the cornerstone of pharmaceutical analysis for separating and identifying impurities like this compound from the main API.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing atorvastatin and its impurities. nih.gov Method development involves optimizing various parameters to achieve a good separation between atorvastatin and its related compounds, including this compound.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C18 and C8, are commonly used. mdpi.comnih.gov The choice of column chemistry and dimensions is critical for achieving the desired resolution. mdpi.commedcraveonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijpsjournal.comresearchgate.net The pH of the buffer and the ratio of organic to aqueous phase are adjusted to optimize the separation. mdpi.commjcce.org.mk

Detection: UV detection is commonly employed, with the wavelength set to maximize the response for both atorvastatin and its impurities. mdpi.comijpsjournal.com

Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. nih.govrasayanjournal.co.in This includes assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govrasayanjournal.co.inoup.com A validated HPLC method provides confidence in the reliability of the results for impurity profiling. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the highly sensitive and selective detection capabilities of mass spectrometry. nih.govmdpi.com This technique is invaluable for the analysis of this compound, especially at low levels.

The process involves:

Separation: The sample is first run through an HPLC system to separate the components. nih.gov

Ionization: The separated components are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). mdpi.comwaters.com

Detection and Quantification: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the specific detection and quantification of this compound. nih.govrsc.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte. nih.govrsc.org

LC-MS/MS methods offer high sensitivity and selectivity, making them ideal for quantifying trace-level impurities and for structural elucidation. rsc.orgakjournals.com

Considerations for Isocratic and Gradient Elution Optimization in this compound Analysis

The choice between isocratic and gradient elution is a critical step in optimizing the chromatographic separation of atorvastatin and its impurities.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. ijpsjournal.com Isocratic methods are simpler and can be more robust. However, they may not be suitable for separating complex mixtures with components that have a wide range of polarities, as it can lead to long run times and poor peak shapes for late-eluting compounds. medcraveonline.com

Gradient Elution: In this mode, the composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. nih.govnih.gov This allows for the efficient elution of both early and late-eluting peaks, resulting in better resolution and shorter analysis times for complex samples containing multiple impurities like those found in atorvastatin. nih.govmedcraveonline.com

The optimization of the gradient profile, including the initial and final mobile phase compositions, the rate of change, and any isocratic holds, is crucial for achieving the desired separation of this compound from other related substances. nih.govmedcraveonline.com

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are essential for confirming the chemical structure of impurities like this compound.

Mass Spectrometry (MS): As mentioned, MS provides information about the molecular weight of the compound. waters.comresearchgate.net High-resolution mass spectrometry (HR-MS) can provide the elemental composition, further aiding in structural confirmation. researchgate.netnih.gov Fragmentation patterns obtained through MS/MS experiments offer valuable clues about the compound's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the arrangement of atoms within a molecule, which is critical for unambiguous structure determination. researchgate.netnih.govrasayanjournal.co.in Two-dimensional (2D) NMR techniques can further elucidate complex structural features. researchgate.net

The combination of MS and NMR data is a powerful approach for the definitive structural elucidation of pharmaceutical impurities. researchgate.netnih.gov

Methodologies for Purity Assessment and Impurity Profiling of Atorvastatin Batches

The purity of atorvastatin batches is assessed by employing validated analytical methods to identify and quantify any impurities present. nih.govveeprho.com Impurity profiling is the process of identifying and quantifying all the impurities in a drug substance. biomedres.us

The process typically involves:

Method Application: A validated HPLC or LC-MS/MS method is used to analyze the atorvastatin batch. mdpi.comwaters.com

Impurity Detection: The chromatogram is examined for peaks other than the main atorvastatin peak.

Identification: The retention times of the impurity peaks are compared to those of known impurity reference standards, such as this compound. ijpsjournal.com Mass spectrometry can be used for further confirmation. waters.com

Quantification: The amount of each impurity is calculated based on its peak area relative to the peak area of the atorvastatin peak or a reference standard. waters.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities. waters.com This systematic approach ensures that the purity of each batch of atorvastatin meets the required quality standards. veeprho.combiomedres.us

Metabolic Considerations and Theoretical Biotransformation

General Atorvastatin (B1662188) Metabolism: Overview of Known Metabolites and Enzymatic Systems (e.g., CYP3A4, UGTs, β-oxidation products)

Atorvastatin undergoes extensive metabolism, primarily in the intestine and liver, through a series of complex enzymatic pathways. drugbank.comnews-medical.net The primary enzyme responsible for its initial biotransformation is Cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govresearchgate.netahajournals.org This enzyme catalyzes the hydroxylation of the parent compound to form its two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). nih.govresearchgate.netoup.com These hydroxylated derivatives are equipotent to the parent drug and are credited with approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. drugbank.comnews-medical.netmdpi.com While CYP3A4 is the main contributor, CYP3A5 also plays a role, although its intrinsic clearance rates for producing the hydroxylated metabolites are significantly lower than those of CYP3A4. researchgate.net

In addition to oxidation by CYP enzymes, atorvastatin and its metabolites are subject to glucuronidation, a Phase II metabolic reaction. This process is mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3. drugbank.compharmgkb.orgmdpi.com Glucuronidation is a key step in the formation of atorvastatin lactone. nih.gov The proposed mechanism involves the creation of an acyl-β-D-glucuronide conjugate of the atorvastatin acid, followed by the elimination of the glucuronic acid moiety and spontaneous cyclization to the lactone form. mdpi.com UGT1A3 is considered the major contributor to this pathway. mdpi.com The resulting lactones can be hydrolyzed back to their corresponding acid forms, establishing an equilibrium. drugbank.com

Atorvastatin is also metabolized into various beta-oxidation products. drugbank.compharmgkb.org This metabolic pathway, which primarily occurs in rodents but also in humans, involves the breakdown of the dihydroxy heptanoic acid side chain. researchgate.netmdpi.com The elimination of atorvastatin and its metabolites occurs mainly through the bile, with minimal renal excretion. drugbank.comnih.govwikipedia.org

Table 1: Key Enzymatic Systems in Atorvastatin Metabolism

| Enzyme/System | Class | Role in Atorvastatin Metabolism | Key Metabolites Formed | Citation |

|---|---|---|---|---|

| CYP3A4 | Cytochrome P450 (Phase I) | Primary enzyme for oxidative metabolism; major pathway for hydroxylation. | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | drugbank.comnih.govresearchgate.netahajournals.org |

| CYP3A5 | Cytochrome P450 (Phase I) | Contributes to hydroxylation, but to a lesser extent than CYP3A4. | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | researchgate.netpharmgkb.org |

| UGT1A1, UGT1A3 | UDP-glucuronosyltransferase (Phase II) | Catalyze glucuronidation, leading to the formation of lactone metabolites via an acyl-glucuronide intermediate. | Atorvastatin lactone, hydroxylated metabolite lactones | drugbank.compharmgkb.orgmdpi.com |

| β-oxidation | Metabolic Pathway | Breakdown of the dihydroxy heptanoic acid side chain. | Various β-oxidation products | drugbank.compharmgkb.orgresearchgate.net |

Comparative Analysis of Atorvastatin Metabolite Profiles

The metabolic profile of atorvastatin is dominated by its hydroxylated and lactone derivatives. mdpi.com The primary active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, are formed via CYP3A4-mediated oxidation. researchgate.netnih.gov Both of these metabolites show HMG-CoA reductase inhibitory activity comparable to the parent atorvastatin molecule. mdpi.commdpi.com

The major active metabolite is generally considered to be o-OH-atorvastatin, which appears early in the bloodstream after administration. oup.com The peak concentration of p-OH-atorvastatin is substantially lower than that of both the parent drug and the o-OH metabolite. oup.com

Alongside the active hydroxy metabolites, inactive lactone forms are also produced. oup.com The parent drug, atorvastatin acid, can be converted to atorvastatin lactone. Similarly, the hydroxylated metabolites can be converted to their corresponding lactones, such as o-OH-atorvastatin lactone. oup.commdpi.com The lactonization process, facilitated by UGT enzymes, is a significant pathway. mdpi.comnih.gov These lactones exist in equilibrium with their active acid forms. drugbank.com The levels of inactive lactone metabolites can be significant, with concentrations of atorvastatin lactone and o-OH-lactone being comparable to or higher than the parent drug in some instances. oup.com

Table 2: Comparative Profile of Major Atorvastatin Metabolites

| Metabolite | Formation Pathway | Enzymatic System | Pharmacological Activity | Relative Plasma Concentration | Citation |

|---|---|---|---|---|---|

| ortho-hydroxyatorvastatin | Hydroxylation | CYP3A4, CYP3A5 | Active (equipotent to parent) | Major active metabolite; Cmax is 2-3 fold lower than parent drug. | researchgate.netoup.comnih.gov |

| para-hydroxyatorvastatin | Hydroxylation | CYP3A4, CYP3A5 | Active (equipotent to parent) | Minor active metabolite; Cmax is >50 times lower than parent drug. | researchgate.netoup.commdpi.comnih.gov |

| Atorvastatin Lactone | Lactonization (via glucuronidation) | UGT1A1, UGT1A3 | Inactive | Levels can be comparable to the parent drug. | oup.commdpi.com |

| ortho-hydroxyatorvastatin Lactone | Lactonization (via glucuronidation) | UGTs | Inactive | Levels can be comparable to the parent drug. | oup.com |

| β-oxidation products | β-oxidation | Not specified | Inactive | Varies; more prominent in rodents. | drugbank.comresearchgate.net |

Structure Activity Relationship Sar Implications of 5 Oxo Modification

Structural Basis of HMG-CoA Reductase Inhibition by Statins

Statins, including atorvastatin (B1662188), are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. news-medical.net They function as structural analogs of the natural substrate, HMG-CoA. The inhibitory power of statins stems from their higher binding affinity for the active site of HMG-CoA reductase compared to the endogenous substrate.

The general structure of a statin consists of two main components: a dihydroxyheptanoic acid moiety and a complex hydrophobic ring system. ijrpr.com The dihydroxyheptanoic acid portion mimics the HMG part of HMG-CoA, allowing it to bind to the catalytic domain of the enzyme. ijrpr.comunibo.it This binding is stabilized by hydrogen bonds and electrostatic interactions. ijrpr.comresearchgate.net Specifically, the terminal carboxylate group of atorvastatin can form salt bridges with lysine (B10760008) residues (such as Lys692 and Lys735) in the active site, while the hydroxyl groups can act as hydrogen bond donors and acceptors with residues like Glu559. researchgate.net The large, non-polar ring system occupies a portion of the binding pocket typically taken up by the coenzyme A portion of the substrate. ijrpr.comunibo.it

Atorvastatin is classified as a Type II statin, characterized by a larger, synthetic, and more complex hydrophobic group compared to Type I statins, which are derived from fungal metabolites. ijrpr.comunibo.itjchemrev.com The hydrophobic part of atorvastatin, which includes a fluorophenyl group and a pyrrole (B145914) ring, engages in van der Waals forces and pi-pi stacking interactions with hydrophobic residues in the enzyme's active site, contributing to its high binding affinity. ijrpr.com

Conformational Analysis of the Heptanoic Acid Side Chain in Atorvastatin and Related Structures

The heptanoic acid side chain of atorvastatin is crucial for its inhibitory activity, and its conformation plays a significant role in how it fits into the active site of HMG-CoA reductase. This side chain possesses two chiral centers at the 3- and 5-hydroxyl positions, which are critical for its biological activity. unibo.itjchemrev.comcambridge.org The (3R, 5R) stereochemistry is the active enantiomer. unibo.it

The flexibility of this side chain allows it to adopt various conformations. cambridge.org Studies have shown that even in the crystalline state, the conformation of the side chains can differ significantly between two atorvastatin anions in the same crystal unit. cambridge.org The aliphatic side chains in all enantiomers can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid moiety. researchgate.net

In solution, the side chain's conformation is dynamic and can be influenced by factors like pH. researchgate.net At physiological pH, the carboxylic acid is typically ionized, which affects its interactions. The lactone form of atorvastatin, where the side chain cyclizes, exists in equilibrium with the open-chain hydroxy acid form in vivo. researchgate.net While the open-chain form is the active inhibitor, the lactone can be hydrolyzed back to the active form.

Theoretical Impact of 5-Oxo Group on Molecular Interactions with Biological Targets

The introduction of a ketone (oxo) group at the 5-position of the heptanoic acid side chain, creating 5-Oxo Atorvastatin, theoretically alters the molecule's interactions with its biological target. ncats.ionih.gov

Changes in Hydrogen Bonding Potential and Lipophilicity

The replacement of the 5-hydroxyl group with a carbonyl group significantly changes the hydrogen bonding capabilities of the side chain. The original hydroxyl group can act as both a hydrogen bond donor and acceptor. The new ketone group, however, can only function as a hydrogen bond acceptor. This loss of a hydrogen bond donor at a critical position within the HMG-CoA reductase active site would likely weaken the binding affinity of this compound compared to the parent compound.

Influence on Conformational Flexibility and Binding Site Fit

This altered conformation may lead to a suboptimal fit within the HMG-CoA reductase binding site. The precise positioning of the remaining 3-hydroxyl group and the terminal carboxylate, which are crucial for key interactions with the enzyme, might be disrupted. An unfavorable conformation could introduce steric clashes with amino acid residues in the active site, further reducing binding affinity.

Computational Chemistry Approaches for Predicting Binding Affinity (e.g., molecular docking, QSAR models) for related compounds

Computational chemistry methods are valuable tools for predicting the binding affinity of compounds like statin derivatives and understanding their structure-activity relationships.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsjournal.com For statins, docking simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the HMG-CoA reductase active site. ijpsjournal.comresearchgate.net By comparing the docking scores and binding energies of atorvastatin and its analogs, researchers can predict how modifications, like the introduction of a 5-oxo group, would affect binding. ijpsjournal.com For example, studies have used docking to compare the binding affinities of different statins, showing that atorvastatin often exhibits strong binding energies. ijpsjournal.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govresearchgate.netnih.gov For HMG-CoA reductase inhibitors, 2D and 3D-QSAR models have been developed to predict the inhibitory activity of new analogs. researchgate.netnih.govresearchgate.netpreprints.orgeurekaselect.com These models use descriptors related to the molecule's charge, connectivity, and shape to build a mathematical equation that can predict the activity of untested compounds. researchgate.netnih.goveurekaselect.com Such models can be used to screen virtual libraries of compounds to identify potential new inhibitors with high predicted activity, accelerating the drug discovery process. nih.govresearchgate.netnih.govpreprints.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. ijrpr.comresearchgate.net These simulations can confirm the stability of the interactions predicted by molecular docking and reveal how the flexibility of both the ligand and the protein affects the binding. ijrpr.com

Role in Pharmaceutical Quality Control and Research Applications

Importance of Impurity Standards in Drug Substance Characterization

The purity of an active pharmaceutical ingredient is a critical attribute that directly impacts the safety and efficacy of a drug. Regulatory bodies, including the International Conference on Harmonisation (ICH), mandate strict control over impurities in pharmaceutical products. ontosight.ai Impurity standards, which are highly purified compounds, serve as essential reference points in the analytical testing of drug substances.

5-Oxo Atorvastatin (B1662188), in its capacity as a reference standard, is indispensable for the comprehensive characterization of Atorvastatin. synthinkchemicals.comvenkatasailifesciences.comaxios-research.com Its availability allows pharmaceutical scientists to:

Identify and Confirm Structure: Positively identify the presence of this specific impurity in batches of Atorvastatin API through comparative analysis using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. scribd.com

Quantify Impurity Levels: Accurately measure the concentration of 5-Oxo Atorvastatin to ensure it does not exceed the stringent limits set by pharmacopeias and regulatory authorities. mdpi.com

Support Regulatory Submissions: Provide detailed analytical data and characterization, including a Certificate of Analysis (COA) for the reference standard, which is a crucial component of regulatory filings such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). venkatasailifesciences.comaxios-research.comveeprho.com

The control of impurities is a key aspect of Quality by Design (QbD), a systematic approach to pharmaceutical development that aims to ensure final product quality by designing it in from the start. veeprho.com The use of well-characterized impurity standards like this compound is fundamental to implementing a successful QbD strategy for Atorvastatin manufacturing. veeprho.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | 1391052-82-6 | C33H33FN2O5 | 556.62 | Impurity Reference Standard veeprho.comsimsonpharma.com |

| Atorvastatin | 134523-00-5 | C33H35FN2O5 | 558.64 | Active Pharmaceutical Ingredient schd-shimadzu.com |

Application in Method Validation for Quantitative and Qualitative Analysis of Atorvastatin

Analytical methods used for quality control of pharmaceuticals must be rigorously validated to prove they are suitable for their intended purpose. This compound is a key component in the validation of analytical methods designed to assess the purity and potency of Atorvastatin. venkatasailifesciences.comaxios-research.com

Method validation, conducted according to ICH guidelines, ensures that the analytical procedure is reliable, reproducible, and accurate. mdpi.comnih.gov The use of this compound as a reference material is critical for several validation parameters:

Specificity/Selectivity: The method's ability to distinguish and separate Atorvastatin from its impurities is demonstrated by spiking a sample with this compound and other related substances. nih.govresearchgate.net A successful method will show distinct, well-resolved peaks for each compound, proving that the presence of the impurity does not interfere with the accurate measurement of the API. researchgate.net

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is tested over a specified range. Linearity for impurity quantification is established by preparing a series of dilutions of the this compound reference standard. nih.govnih.gov

Accuracy and Precision: Accuracy is determined by measuring the recovery of a known amount of this compound added to a sample. Precision demonstrates the closeness of agreement between a series of measurements from the same sample. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy. mdpi.comresearchgate.net These limits are established using the this compound standard to ensure the method is sensitive enough to detect and quantify the impurity at or below its specification limit. researchgate.net

A reference standard is essential for both qualitative analysis (e.g., comparing the retention time in an HPLC chromatogram to confirm identity) and quantitative analysis (e.g., comparing the peak area to a standard of known concentration to determine the amount). google.com

| Validation Parameter | Role of this compound Standard | Typical Acceptance Criteria (as per ICH) |

| Specificity | Used to demonstrate resolution between Atorvastatin and its impurities. | Peaks should be well-resolved (e.g., Resolution > 2.0). researchgate.net |

| Linearity | Used to establish a linear relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.99. akjournals.com |

| Accuracy | A known quantity is added to a sample to test for recovery. | Recovery typically within 98-102%. nih.gov |

| Precision | Repeated analysis of a homogenous sample to assess variability. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| LOQ/LOD | Determines the lowest concentration that can be reliably quantified/detected. | Signal-to-noise ratio of ~10 for LOQ and ~3 for LOD. researchgate.net |

Significance in Establishing Degradation Pathways and Shelf-Life Stability of Atorvastatin Formulations

Atorvastatin is known to be susceptible to degradation when exposed to stress factors such as acid, base, oxidation, heat, and light. nih.govakjournals.comjocpr.com Understanding how a drug substance degrades is crucial for developing stable pharmaceutical formulations and establishing an appropriate shelf-life. This compound is one of the degradation products that can form under such conditions. researchgate.netgoogle.comgoogle.com

Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways. asianpubs.org In these studies, Atorvastatin is subjected to harsh conditions, and the resulting mixture is analyzed. nih.gov By identifying this compound as a degradant, scientists can:

Elucidate Degradation Mechanisms: The structure of this compound provides clues about the chemical reactions that lead to the breakdown of the Atorvastatin molecule, particularly through oxidative pathways. researchgate.netgoogle.com

Develop Stability-Indicating Methods: Analytical methods must be "stability-indicating," meaning they can separate the intact drug from its degradation products. nih.govasianpubs.org this compound is used to validate that the method can effectively track the decrease in the parent drug and the increase in the degradant over time. nih.gov

Determine Shelf-Life: During formal stability studies, pharmaceutical formulations are stored under controlled temperature and humidity conditions for extended periods. jocpr.comgeneesmiddeleninformatiebank.nl The samples are periodically tested for the presence and quantity of impurities, including this compound. The rate at which this and other impurities form helps to define the product's retest period or shelf-life, ensuring the product remains safe and effective throughout its lifecycle. geneesmiddeleninformatiebank.nl

The presence of degradation products above a certain threshold can impact the safety and efficacy of the drug, making their monitoring and control essential. google.com

Utility in Process Chemistry Research for Minimizing Impurity Formation

The impurity profile of a drug substance is heavily influenced by its synthetic route and the specific parameters of the manufacturing process. veeprho.com Process chemistry research focuses on developing and optimizing synthetic methods to be efficient, cost-effective, and, most importantly, to produce a high-purity API with minimal impurities.

Knowledge of this compound as a potential process-related impurity is vital for chemical engineers and process chemists. synthinkchemicals.comveeprho.com This understanding allows for:

Route Scouting and Optimization: When designing the synthesis of Atorvastatin, chemists can select routes and reagents that are less likely to lead to the formation of this compound or its precursors.

Process Parameter Control: The formation of impurities can often be linked to specific reaction conditions such as temperature, pH, or reaction time. By identifying the steps where this compound might be formed, chemists can implement precise controls to minimize its generation. This is a core principle of the Quality by Design (QbD) framework. veeprho.com

Development of Purification Strategies: If the formation of this compound cannot be completely avoided during synthesis, effective purification methods must be developed. Having a pure reference standard of the impurity is essential for developing and validating these purification steps (e.g., crystallization or chromatography) to ensure their effectiveness in removing the impurity to an acceptable level. google.com

The ultimate goal of process chemistry research is to create a robust and reproducible manufacturing process that consistently yields Atorvastatin API meeting all purity specifications, thereby ensuring the quality and safety of the final medicinal product. biomolther.org

Q & A

Basic Research Questions

Q. How can 5-Oxo Atorvastatin be distinguished from Atorvastatin in analytical workflows?

- Methodology : Use high-performance liquid chromatography (HPLC) with chiral stationary phases, as described in studies resolving stereoisomers and impurities. For example, a mobile phase of n-hexane:2-propanol:dichloromethane:TFA (82:8:10:0.2) effectively separates this compound from enantiomers and other impurities .

- Validation : Confirm retention times and resolution factors using reference standards (e.g., USP Reference Standard for Atorvastatin-related compounds) .

Q. What synthetic pathways yield this compound as an intermediate or impurity?

- Approach : Monitor oxidative degradation during Atorvastatin synthesis. Forced degradation studies under acidic/oxidative conditions (e.g., H₂O₂, Fe³⁺ catalysis) generate this compound, which can be isolated via preparative chromatography .

- Characterization : Use FTIR and mass spectrometry to confirm the keto group at position 5 and structural differences from the parent compound .

Q. How does this compound impact pharmacological activity compared to Atorvastatin?

- Experimental Design : Conduct in vitro assays measuring HMG-CoA reductase inhibition. Studies show this compound exhibits reduced binding affinity due to altered stereochemistry at the 5-position, requiring IC₅₀ comparisons .

Advanced Research Questions

Q. How to resolve conflicting chromatographic data for this compound across different labs?

- Root Cause Analysis : Variability often arises from mobile phase composition (e.g., TFA concentration affecting peak resolution) or column aging. Standardize protocols using USP/EP reference methods and cross-validate with collaborative studies .

- Mitigation : Include system suitability tests with resolution ≥2.0 between this compound and co-eluting impurities (e.g., lactone derivatives) .

Q. What experimental strategies quantify this compound in complex matrices (e.g., biological samples)?

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from plasma. Validate recovery rates (≥85%) using deuterated internal standards .

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 583→440 for quantification) .

Q. How to design stability studies evaluating this compound formation under varying storage conditions?

- Protocol : Expose Atorvastatin formulations to accelerated stability conditions (40°C/75% RH) for 6 months. Track impurity profiles using ICH Q3B guidelines and kinetic modeling to predict degradation pathways .

- Data Interpretation : Correlate this compound levels with excipient interactions (e.g., magnesium stearate promoting oxidation) .

Q. What are the implications of this compound in regulatory submissions for generic Atorvastatin?

- Requirements : Follow USP monographs specifying impurity thresholds (e.g., ≤0.15% for this compound). Submit method validation data demonstrating specificity, accuracy (98-102%), and precision (RSD ≤2%) .

- Case Study : Reference bioequivalence studies where this compound levels in test vs. reference products met equivalence criteria (90% CI within 80-125%) .

Data Analysis & Contradictions

Q. How to address discrepancies in reported toxicity profiles of this compound?

- Hypothesis Testing : Compare cytotoxicity assays (e.g., MTT) across cell lines (HepG2 vs. HEK293). Conflicting data may arise from metabolic activation differences; use liver microsomes to simulate in vivo conditions .

- Meta-Analysis : Apply PRISMA guidelines to aggregate preclinical toxicity data, adjusting for study heterogeneity (e.g., dosing regimens, impurity concentrations) .

Q. Why do some studies report this compound as pharmacologically inert, while others suggest residual activity?

- Mechanistic Study : Perform molecular docking to assess this compound’s binding to HMG-CoA reductase. Despite structural changes, weak hydrogen bonding with Arg590 may explain residual activity in high-concentration assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.